Boc-N-Me-His(Boc)-OH

Peptide Synthesis Epimerization Control Histidine Protection

This Nα-methylated, dual-Boc-protected histidine building block is engineered for peptide synthesis where backbone constraint and stereochemical integrity are non-negotiable. Unlike standard His derivatives, the Nα-methyl substituent eliminates an H-bond donor—altering conformational propensity and conferring proteolytic resistance—while the Nim-Boc group actively suppresses racemization during carboxyl activation. Procure this compound for medicinal chemistry programs targeting oral or long-acting peptide candidates. Requires HATU/HOAt-based coupling protocols and is suited for advanced SPPS workflows.

Molecular Formula C17H27N3O6
Molecular Weight 369.4 g/mol
Cat. No. B12083928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-N-Me-His(Boc)-OH
Molecular FormulaC17H27N3O6
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)O)N(C)C(=O)OC(C)(C)C
InChIInChI=1S/C17H27N3O6/c1-16(2,3)25-14(23)19(7)12(13(21)22)8-11-9-20(10-18-11)15(24)26-17(4,5)6/h9-10,12H,8H2,1-7H3,(H,21,22)/t12-/m0/s1
InChIKeyOMDHNZXOCLBECO-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-N-Me-His(Boc)-OH Procurement Guide: N-Methyl Histidine Building Block with Dual Boc Protection


Boc-N-Me-His(Boc)-OH (CAS 20866-46-0) is a protected, Nα-methylated L-histidine derivative employed in peptide synthesis. The compound incorporates a tert-butoxycarbonyl (Boc) group on the α-amino function, a second Boc group on the Nτ (or Nπ) position of the imidazole side chain to suppress epimerization, and an Nα-methyl substituent that replaces the amide hydrogen of the backbone, thereby eliminating hydrogen-bond donor capacity and altering backbone conformational propensity [1]. These structural features position it as a specialized building block for solid-phase and solution-phase synthesis of constrained peptidomimetics.

Why Boc-N-Me-His(Boc)-OH Cannot Be Substituted with Boc-His(Boc)-OH or Fmoc-His(Trt)-OH


Generic substitution of Boc-N-Me-His(Boc)-OH with standard histidine derivatives fails at three levels. First, Nα-methylation creates a secondary amine that reduces acylation rates relative to primary amines, necessitating specialized coupling protocols and making standard SPPS cycles inadequate [1]. Second, the imidazole side chain of histidine is racemization-prone during carboxyl activation; the dual Boc protection suppresses this electronic activation pathway, whereas alternatives such as Nτ-trityl (Trt) exhibit different racemization kinetics [2]. Third, backbone N-methylation eliminates an H-bond donor, fundamentally altering the peptide's conformational ensemble—a design element that cannot be replicated by unmodified histidine or side-chain-only modifications [3]. These orthogonal differences mean that substituting with a conventional His building block introduces multiple uncontrolled variables simultaneously: altered coupling kinetics, elevated epimerization risk, and a different conformational landscape.

Boc-N-Me-His(Boc)-OH Quantitative Differentiation Evidence


Racemization Suppression: Dual Boc vs. Alternative Imidazole Protection Strategies

Histidine active esters racemize via an intramolecular base-catalyzed pathway involving the unprotonated imidazole Nπ nitrogen. The electron-withdrawing character of the imidazole protecting group directly modulates this pathway. In racemization rate constant (kr) studies, Boc protection on the imidazole ring provides an electron-withdrawing effect that reduces racemization relative to electron-donating or less electron-withdrawing protecting groups such as benzyl (Bzl). However, a direct head-to-head comparison of Boc-N-Me-His(Boc)-OH against Boc-His(Boc)-OH under identical coupling conditions is not available in the public domain [1].

Peptide Synthesis Epimerization Control Histidine Protection

N-Methyl Amino Acid Coupling Efficiency: Requirement for Specialized Activation Protocols

Nα-methyl amino acids, including Boc-N-Me-His(Boc)-OH, exhibit substantially reduced acylation rates relative to their non-methylated counterparts due to steric hindrance and the reduced nucleophilicity of the secondary amine. This necessitates the use of potent coupling reagents such as HATU or PyAOP rather than standard carbodiimide-based protocols. In comparative studies of N-methylated, sterically hindered amino acids, HOAt-based coupling reagents (including HATU) delivered superior coupling yields relative to HOBt-based reagents [1]. This is a class-level characteristic: all N-methyl amino acids require optimized activation conditions, and Boc-N-Me-His(Boc)-OH is no exception.

SPPS N-Methyl Amino Acid Coupling Reagents HATU

Backbone Conformational Constraint via N-Methylation: Amide Bond Geometry Control

Nα-methylation eliminates the backbone amide hydrogen bond donor and increases the population of the cis-amide conformation relative to non-methylated peptides. While direct conformational data for Boc-N-Me-His(Boc)-OH-containing peptides are not available, the class-level effect of N-methylation on backbone conformation is well established. N-Methyl substitution restricts the accessible φ/ψ conformational space and alters the cis/trans equilibrium of the Xaa-NMe-Xaa amide bond [1]. This is a structural feature inherent to all Nα-methyl amino acid building blocks, including Boc-N-Me-His(Boc)-OH, that cannot be achieved with Boc-His(Boc)-OH or other non-methylated histidine derivatives.

Peptidomimetics Conformational Constraint N-Methylation Cis-Trans Isomerization

Metabolic Stability Enhancement Through N-Methylation

N-Methylation of the peptide backbone confers increased resistance to proteolytic degradation by blocking recognition and cleavage by proteases. While no direct metabolic stability data for Boc-N-Me-His(Boc)-OH-containing peptides are available, the class-level effect of N-methylation on metabolic stability is documented across multiple peptide systems. For instance, N-methyl substitution at the scissile peptide bond in leuprolide analogs rendered the 3-4 peptide bond completely stable to chymotrypsin degradation [1]. This proteolytic protection is a general property conferred by N-methyl amino acid incorporation and applies to sequences containing N-Me-His residues.

Metabolic Stability Peptide Therapeutics Protease Resistance N-Methylation

Boc-N-Me-His(Boc)-OH: Application Scenarios Supported by Quantitative Evidence


Synthesis of Protease-Resistant Peptidomimetic Leads Requiring Metabolic Stability

This compound is most appropriately used in medicinal chemistry programs where enhanced metabolic stability is a primary design objective. As established by class-level evidence, N-methylation confers resistance to proteolytic degradation by blocking recognition at the scissile bond [1]. Boc-N-Me-His(Boc)-OH enables the introduction of this stability-enhancing modification at histidine positions within the sequence. This scenario applies to development of oral peptide candidates and long-acting therapeutic peptides where proteolysis is the dominant clearance mechanism. The dual Boc protection ensures the stereochemical integrity of the His residue during assembly, preserving the intended chirality of the pharmacophore.

Solid-Phase Synthesis of N-Methylated Peptides Requiring Optimized Coupling Protocols

This building block is appropriate for laboratories equipped to handle the specialized coupling requirements of N-methyl amino acids. The class-level evidence demonstrates that N-alkyl amines exhibit significantly reduced acylation rates and require potent coupling reagents such as HATU or PyAOP for efficient incorporation [1]. Procuring Boc-N-Me-His(Boc)-OH should be accompanied by protocol adjustments: extended coupling times, double couplings, and use of HOAt-based activation. This scenario is most relevant for SPPS facilities that have already optimized workflows for difficult sequences and possess the requisite reagents and automation capabilities.

Peptidomimetic Design Targeting Specific Backbone Conformations

This building block serves a specific design purpose: imposing backbone conformational constraint through elimination of the amide hydrogen bond donor and modulation of cis/trans amide equilibrium [1]. It is indicated for projects where the bioactive conformation of a peptide ligand has been mapped (e.g., via NMR or X-ray crystallography) and where N-methylation is predicted to stabilize that conformation or block alternative conformations. Applications include β-turn stabilization, prevention of aggregation during synthesis, and structure-activity relationship (SAR) studies probing the role of specific backbone amide protons in target binding. Substitution with non-methylated histidine building blocks would defeat this design objective.

Epimerization-Prone Histidine Incorporation in Long or Difficult Peptide Sequences

This compound is indicated for peptide syntheses where histidine epimerization during carboxyl activation is a documented concern. While direct quantitative data for Boc-N-Me-His(Boc)-OH are not available, class-level evidence demonstrates that electron-withdrawing imidazole protecting groups (including Boc) reduce racemization rates relative to less electron-withdrawing alternatives such as benzyl [1]. The dual Boc protection—Nα and Nim—provides a built-in racemization mitigation strategy. This scenario applies to long peptides requiring multiple coupling cycles, sequences with C-terminal His residues (where activation time is prolonged), and GMP manufacturing where D-isomer content must be rigorously controlled.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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